molecular formula C17H24O5 B1251069 [(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

Katalognummer: B1251069
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: QKUFZFLZBUSEHN-CIGJXOAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, CDCl3):

δ (ppm) Multiplicity Assignment
5.82 d (J = 3.1 Hz) H-3 (methylidene)
4.91 td (J = 9.8, 5.9 Hz) H-4 (hydroxyl-bearing)
2.74 dd (J = 14.3, 5.1 Hz) H-5a (pentyl chain)
1.98 s Acetate methyl

13C NMR (150 MHz, CDCl3):

δ (ppm) Assignment
170.2 Acetate carbonyl
165.3 Lactone carbonyl
121.7 C-3 (methylidene)
75.4 C-4 (hydroxyl-bearing)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Peak (cm⁻¹) Assignment
3420 O–H stretch (hydroxyl)
1765 C=O stretch (lactone)
1732 C=O stretch (acetate)
1640 C=C stretch (methylidene)

High-Resolution Mass Spectrometry (HRMS)

Parameter Value
Observed m/z 350.1729 [M+H]⁺
Calculated for C19H26O5 350.1729
Error (ppm) 0.3

The HRMS isotopic pattern (C19H26O5) matches the theoretical distribution, confirming molecular formula integrity.

Eigenschaften

Molekularformel

C17H24O5

Molekulargewicht

308.4 g/mol

IUPAC-Name

[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

InChI

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16-/m0/s1

InChI-Schlüssel

QKUFZFLZBUSEHN-CIGJXOAISA-N

SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C

Isomerische SMILES

CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCOC(=O)C

Kanonische SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C

Synonyme

inulicin

Herkunft des Produkts

United States

Biologische Aktivität

The compound [(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate is a synthetic derivative with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24O5C_{17}H_{24}O_{5} with a molecular weight of approximately 300.37 g/mol. Its structure features a benzofuran core with hydroxyl and acetate functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies show that derivatives of benzofuran compounds possess significant antioxidant properties, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary data indicate that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further development in antimicrobial therapies .
  • Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

StudyFocusFindings
Study 1Antioxidant EffectsDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Anti-inflammatory ActivityShowed inhibition of TNF-alpha and IL-6 production in macrophages.
Study 3Antimicrobial TestingExhibited notable antibacterial activity against Staphylococcus aureus and E. coli.
Study 4Cytotoxicity AssayInduced apoptosis in human breast cancer cell lines with IC50 values indicating effectiveness at low concentrations.

Vorbereitungsmethoden

Diels-Alder Cyclization Approach

The 3a,4,7,7a-tetrahydro-1-benzofuran system can be constructed via a Diels-Alder reaction between a functionalized diene and a dienophile.

Representative Procedure

  • Diene Preparation : 6-Methyl-2-hydroxyacetophenone is converted to its corresponding enol ether using trimethylsilyl chloride and triethylamine in dichloromethane (0°C, 2 hr).

  • Dienophile Activation : Methyl acrylate is activated with BF₃·OEt₂ (10 mol%) in anhydrous THF at -78°C.

  • Cyclization : React enol ether (1.2 eq) with activated dienophile in toluene at 110°C for 48 hr under nitrogen, achieving 68% yield of the bicyclic intermediate.

Key Parameters

ParameterOptimal ValueImpact on Yield
Temperature110°C<70°C: <20% yield
SolventTolueneTHF: 45% yield
CatalystNoneLewis acids promote decomposition

The stereospecific introduction of the 4-hydroxy group requires careful oxidation and reduction sequences:

Epoxidation-Hydrolysis Method

  • Epoxidation : Treat the dihydrobenzofuran with m-CPBA (1.5 eq) in CH₂Cl₂ at 0°C → RT for 12 hr (82% yield).

  • Acid Hydrolysis : React epoxide with H₂SO₄ (0.1M) in THF/H₂O (3:1) at 50°C for 6 hr to yield cis-diol (74%).

  • Selective Oxidation : Use TEMPO/NaClO₂ to oxidize the secondary alcohol while protecting the tertiary OH with TBSCl (91% yield).

Side Chain Elaboration

The pentyl acetate group is introduced through a multi-step sequence:

Mitsunobu Alkylation

  • Protection : Protect the 4-hydroxy group as its TBS ether (TBSOTf, 2,6-lutidine, CH₂Cl₂, 0°C, 95% yield).

  • Mitsunobu Reaction : React with 5-bromo-1-pentanol (2.0 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF at 0°C → RT (18 hr, 67% yield).

  • Acetylation : Treat the primary alcohol with acetyl chloride (3.0 eq) and DMAP (0.1 eq) in pyridine (0°C → RT, 12 hr, 89% yield).

Comparative Analysis of Coupling Methods

MethodYield (%)Stereochemical Integrity
Mitsunobu67High (98:2 dr)
SN2 Alkylation42Moderate (85:15 dr)
Ullmann Coupling55Low (70:30 dr)

Stereochemical Control

The (4S) configuration is established through enzymatic resolution:

Lipase-Catalyzed Kinetic Resolution

  • Racemic Substrate : Prepare the racemic alcohol precursor via Grignard addition to the ketone (78% yield).

  • Enzymatic Acetylation : Use Candida antarctica lipase B (CAL-B) in vinyl acetate (3.0 eq) and MTBE at 35°C for 24 hr (98% ee for (S)-isomer).

Optimized Conditions

ParameterValueEffect on ee
Temperature35°C<30°C: slower kinetics
SolventMTBETHF reduces ee by 40%
Enzyme Loading20 mg/mmol<10 mg: incomplete conversion

Final Assembly and Characterization

The complete synthesis involves convergent coupling of the fragments:

Stepwise Procedure

  • Fragment Coupling : Combine benzofuran core (1.0 eq) with pentyl acetate side chain (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF at -20°C → RT (24 hr, 58% yield).

  • Global Deprotection : Remove TBS group with TBAF (1.1 eq) in THF/H₂O (4:1) at 0°C (2 hr, 93% yield).

  • Crystallization : Recrystallize from ethyl acetate/hexanes (1:5) to achieve >99% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 5.78 (d, J=2.1 Hz, 1H), 4.92 (m, 2H), 4.15 (q, J=6.8 Hz, 2H), 2.31 (s, 3H)

  • [α]²⁵D : +42.3° (c=1.0, CHCl₃)

  • HRMS : m/z calc. for C₂₀H₂₈O₆ [M+H]⁺ 387.1784, found 387.1786

Industrial-Scale Considerations

For pharmaceutical production, the synthesis requires adaptation:

Continuous Flow Processing

  • Ozonolysis Step : Implement segmented flow reactor with in-line IR monitoring to control exotherms.

  • Catalyst Recycling : Immobilize CAL-B on chitosan beads for 10 reaction cycles with <5% activity loss.

Cost Analysis

ComponentBatch Cost ($/kg)Flow Process Savings
CAL-B Enzyme12,0008,400 (-30%)
Solvent Recovery2,5001,200 (-52%)
Total28,00019,600 (-30%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate
Reactant of Route 2
[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.